2-bromo-6-fluoro-3-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 6-fluoro-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and fluorine substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling with phenylboronic acid yields 2-phenyl-6-fluoro-3-(trifluoromethyl)pyridine .
Scientific Research Applications
2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drug molecules, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been used in the preparation of heteroaromatic amide derivatives that inhibit the Nav1.7 sodium channel, which is implicated in pain signaling . The presence of fluorine and trifluoromethyl groups enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which confer distinct reactivity and properties. The combination of bromine, fluorine, and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various applications .
Properties
CAS No. |
1807069-94-8 |
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Molecular Formula |
C6H2BrF4N |
Molecular Weight |
244 |
Purity |
95 |
Origin of Product |
United States |
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